4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O3/c1-15-5-10-17(11-6-15)19(22)14-9-16-7-12-18(13-8-16)24-20(23)21(2,3)4/h5-14H,1-4H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSNYNQFARJRGZ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate, also known as a chalcone derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may confer various biological properties, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The molecular formula of this compound is C21H22O3, with a molecular weight of 322.4 g/mol. The compound consists of a pivalate ester linked to a chalcone structure, characterized by an α,β-unsaturated ketone moiety. This structural feature is significant for its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C21H22O3 |
| Molecular Weight | 322.4 g/mol |
| CAS Number | 331460-43-6 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to act as a Michael acceptor due to the presence of the α,β-unsaturated ketone. This allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The interactions may lead to various biological responses, including inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. They are known to inhibit the growth of cancer cells through multiple mechanisms, such as inducing cell cycle arrest and promoting apoptosis. For instance, similar compounds have shown effectiveness against breast cancer cell lines by disrupting mitochondrial function and activating caspase pathways .
Case Studies and Research Findings
Several studies have explored the biological activities of chalcone derivatives:
- Antibacterial Screening : A series of chalcone derivatives were synthesized and screened for antibacterial activity against E. coli and S. aureus. The results indicated promising activity, suggesting that modifications in the chalcone structure could enhance potency .
- Anticancer Mechanisms : Research focusing on related compounds revealed that they could inhibit proliferation in various cancer cell lines by triggering apoptotic pathways. For example, one study highlighted that certain chalcones could induce apoptosis in human breast cancer cells through mitochondrial-mediated pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that phenyl pivalate derivatives exhibit potential anticancer properties. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The presence of the 4-methylphenyl substituent is believed to enhance these effects by increasing lipophilicity, thus improving cellular uptake and bioavailability .
Antimicrobial Properties
Another significant application is in the development of antimicrobial agents. The structure of 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate suggests that it might interact with microbial cell membranes, disrupting their integrity. Preliminary studies have shown promising results against various bacterial strains, indicating its potential as a lead compound for antibiotic development .
Polymer Chemistry
In materials science, this compound can serve as a monomer or additive in polymer synthesis. Its ability to undergo polymerization reactions allows it to be incorporated into various polymer matrices, enhancing properties such as thermal stability and mechanical strength. For instance, incorporating phenyl pivalate derivatives into polyurethanes has been shown to improve flexibility and resilience .
Coatings and Adhesives
The incorporation of this compound in coatings and adhesives can improve adhesion properties due to its ester functionality. This makes it suitable for applications in automotive and aerospace industries where strong adhesion is critical .
Pesticide Development
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop selective herbicides that target specific plant pathways without affecting crops. Research into similar compounds has shown that modifications can lead to increased efficacy against pests while minimizing environmental impact .
Case Studies
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs can be categorized by substituent type (electron-donating or withdrawing) and functional groups (esters, sulfonates, halogens). Key comparisons include:
Key Observations :
- Steric Effects : The pivalate ester introduces significant steric hindrance, reducing molecular planarity compared to smaller substituents (e.g., F). This may lower NLO efficiency but improve hydrolytic stability .
Crystallographic and Molecular Packing
Crystal structures of related chalcones () reveal that substituents critically influence dihedral angles and supramolecular interactions:
- Dihedral Angles : For (E)-1-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one, dihedral angles between aromatic rings range from 7.14° to 56.26°, depending on substituents . The pivalate group in the target compound likely increases torsional strain, reducing planarity and altering π-π stacking.
- Hydrogen Bonding : Sulfonate derivatives (e.g., 4M1PMS) form stronger H-bonds, aiding crystal growth, whereas pivalate esters rely on weaker C–H···O interactions (as seen in ), leading to less dense packing .
Physical and Chemical Properties
- Solubility : Pivalate esters are less polar than sulfonates, reducing aqueous solubility but enhancing lipid membrane permeability, which is advantageous in drug delivery .
- Thermal Stability : Trifluoromethyl-substituted pivalates (e.g., 2-(trifluoromethyl)phenyl pivalate) exhibit higher melting points (89–93°C) due to stronger dipole interactions, whereas the target compound’s methyl group may lower its melting point .
- Hydrolytic Stability : The bulky pivalate group resists esterase-mediated hydrolysis better than smaller esters (e.g., acetate), as demonstrated in ’s synthesis protocol using pivaloyl chloride .
Application-Specific Performance
- NLO Materials : Chalcones with electron-withdrawing groups (e.g., F, CF3) show higher hyperpolarizability due to enhanced charge transfer. The target compound’s methyl group may reduce NLO efficiency compared to fluorinated analogs but improve thermal stability .
- Crystal Engineering : Sulfonate derivatives (4M1PMS) form superior crystals for optoelectronics, while pivalate esters may prioritize stability in harsh environments .
Q & A
Q. What are the recommended methodologies for synthesizing 4-[(1E)-3-(4-methylphenyl)-3-oxo-1-propenyl]phenyl pivalate with high purity?
Methodological Answer:
- Step 1: Perform a Claisen-Schmidt condensation between 4-methylacetophenone and pivaloyl-protected hydroxybenzaldehyde under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated ketone intermediate.
- Step 2: Purify the intermediate via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials.
- Step 3: Characterize the final product using NMR (e.g., ¹H and ¹³C for confirming the (E)-configuration of the propenyl group) and HPLC (>98% purity threshold) .
- Critical Parameter: Control reaction temperature (<60°C) to prevent retro-aldol side reactions .
Q. How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Q. What factors influence the stability of this compound under laboratory storage conditions?
Methodological Answer:
- Environmental Stressors:
- Analytical Validation: Monitor stability via periodic HPLC-UV analysis (λ = 254 nm) to detect degradation products .
Advanced Research Questions
Q. How can researchers evaluate the environmental fate of this compound in aquatic systems?
Methodological Answer:
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis: Systematically compare bioactivity datasets (e.g., IC₅₀ values) across studies, controlling for variables like solvent (DMSO vs. ethanol) and cell line heterogeneity .
- Dose-Response Reproducibility: Replicate assays in triplicate using standardized protocols (e.g., NIH/3T3 fibroblasts for cytotoxicity baselines) .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to cytochrome P450 enzymes, focusing on hydrophobic pockets accommodating the pivalate group .
- QSAR Modeling: Train models on analogs (e.g., phenylpropenyl esters) to correlate substituent effects (e.g., methyl vs. fluoro groups) with inhibitory activity .
Q. What theoretical frameworks guide the study of its metabolic pathways?
Methodological Answer:
- Phase I/II Metabolism: Apply Michaelis-Menten kinetics to study hepatic CYP450-mediated oxidation and glucuronidation rates .
- Isotopic Labeling: Use ¹⁴C-labeled compound in rat hepatocyte assays to trace metabolite formation via LC-MS/MS .
Critical Research Gaps and Recommendations
- Gap 1: Limited data on long-term environmental persistence (e.g., soil adsorption coefficients). Recommendation: Conduct OECD 106 batch equilibrium studies .
- Gap 2: Discrepancies in reported antioxidant activity. Recommendation: Standardize ORAC (Oxygen Radical Absorbance Capacity) assays with Trolox equivalents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
